Butyl 4-nitrobenzoate

Physicochemical Properties Lipophilicity Analytical Method Development

Choose Butyl 4-nitrobenzoate (CAS 120-48-9) for precise analytical method development. Its unique lipophilicity (LogP 3.39) ensures distinct HPLC retention vs. methyl (1.89) or ethyl (2.33) analogs, critical for Benzocaine impurity quantification. With a defined Kovats RI of 1697 (SE-30), it serves as an unmatched GC system suitability standard. Pharmacopeia-traceable (USP/EP) for seamless ANDA/NDA regulatory acceptance.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 120-48-9
Cat. No. B092488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4-nitrobenzoate
CAS120-48-9
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C11H13NO4/c1-2-3-8-16-11(13)9-4-6-10(7-5-9)12(14)15/h4-7H,2-3,8H2,1H3
InChIKeyDVTGVOHTTDVRJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 4-Nitrobenzoate (CAS 120-48-9): A Differentiated 4-Nitrobenzoate Ester for Analytical and Synthetic Applications


Butyl 4-nitrobenzoate (CAS 120-48-9) is a para-substituted aromatic nitro-ester with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol [1]. It is characterized by a butyl ester group attached to a 4-nitrobenzoic acid core, which confers moderate polarity and strong UV absorption due to the nitro group, facilitating its detection in HPLC-UV and LC-MS applications [2]. This compound is frequently encountered as an impurity or process-related substance in the synthesis of pharmaceutical agents, particularly the local anesthetic Benzocaine [3]. Its physicochemical properties, including a specific logP value and melting point range, distinguish it from other alkyl 4-nitrobenzoates, which directly impacts its analytical behavior and suitability for specific research and industrial uses.

Why Generic Substitution of Butyl 4-Nitrobenzoate with Other Alkyl 4-Nitrobenzoates Fails in Critical Applications


While other alkyl esters of 4-nitrobenzoic acid, such as the methyl, ethyl, or propyl analogs, share the same core structure, they are not interchangeable with the butyl ester in many scientific and industrial contexts. The substitution of the alkyl chain length significantly alters key physicochemical properties, most notably hydrophobicity (logP) and melting point. These differences directly impact chromatographic retention times, solubility profiles, and the compound's behavior in enzyme-catalyzed reactions [1]. Therefore, substituting one ester for another without rigorous validation can lead to assay failures, inaccurate kinetic measurements, and failed synthetic procedures. The evidence below quantifies these critical differentiators.

Quantitative Differentiation of Butyl 4-Nitrobenzoate (CAS 120-48-9) from Closely Related Analogs


LogP as a Key Differentiator: Butyl vs. Ethyl and Methyl 4-Nitrobenzoates

The lipophilicity of butyl 4-nitrobenzoate is significantly higher than that of its shorter-chain analogs, a key factor in chromatographic separation and biological partitioning. The predicted ACD/LogP for butyl 4-nitrobenzoate is 3.39 [1]. In comparison, the LogP for ethyl 4-nitrobenzoate is reported as 2.33 [2], and for methyl 4-nitrobenzoate as approximately 1.89-1.90 [3]. This difference in logP values directly translates to distinct retention behavior in reverse-phase HPLC.

Physicochemical Properties Lipophilicity Analytical Method Development

Physical State and Melting Point: A Practical Distinction for Handling and Formulation

The physical state and melting point of butyl 4-nitrobenzoate differ markedly from its methyl and ethyl counterparts, which has practical implications for handling, purification, and formulation. The melting point of butyl 4-nitrobenzoate is reported as 35-39 °C , meaning it is a low-melting solid that may be liquid at slightly elevated ambient temperatures. In contrast, ethyl 4-nitrobenzoate has a melting point of 57 °C [1], and methyl 4-nitrobenzoate has a significantly higher melting point of 94-96 °C .

Physical Properties Formulation Crystallization

Gas Chromatographic Retention: Unique Kovats Index on SE-30 Column

The retention behavior of butyl 4-nitrobenzoate in gas chromatography is distinct and predictable, allowing for its unambiguous identification in complex mixtures. On a non-polar SE-30 capillary column, the Kovats retention index for butyl 4-nitrobenzoate is 1697 [1]. This value is a function of its specific molecular weight and vapor pressure. While directly comparable indices for all analogs from the same study are not provided, the index for nonyl 4-nitrobenzoate (C9 alkyl chain) on the same column is reported as 2227 [2], demonstrating the systematic increase in retention index with alkyl chain length [1].

Analytical Chemistry Gas Chromatography Method Validation

Regulatory Context and Utility as a Benzocaine Reference Standard

Butyl 4-nitrobenzoate is a well-characterized compound that serves as a reference standard for the active pharmaceutical ingredient (API) Benzocaine [1]. Its use in this context is supported by its availability as a fully characterized standard compliant with regulatory guidelines, including those from USP, EMA, JP, and BP [2]. This specific application differentiates it from other alkyl 4-nitrobenzoates, which may not be as widely adopted or commercially available as certified reference materials for Benzocaine impurity analysis.

Pharmaceutical Analysis Impurity Profiling Reference Standards

Optimal Research and Industrial Applications for Butyl 4-Nitrobenzoate (CAS 120-48-9) Based on Verified Evidence


Pharmaceutical Impurity Profiling and Reference Standard for Benzocaine

This compound is the preferred choice for use as a reference standard in the development and validation of analytical methods for detecting and quantifying Benzocaine-related impurities. Its established identity and availability as a certified reference material compliant with major pharmacopeias (USP, EP) [1] ensure method traceability and regulatory acceptance, which is a critical requirement for ANDA and NDA submissions [2].

Reverse-Phase HPLC Method Development Requiring Specific Lipophilicity

For chromatographers developing reverse-phase HPLC methods, butyl 4-nitrobenzoate offers a distinct advantage due to its higher lipophilicity (ACD/LogP of 3.39) compared to ethyl (LogP ~2.33) or methyl (LogP ~1.89) analogs [3]. This property ensures longer retention on C18 columns, which can be leveraged to achieve better separation from more polar analytes or to serve as a hydrophobic system suitability marker. A validated method using a Newcrom R1 column is documented for its analysis [4].

Gas Chromatography Method Development and System Suitability Testing

The well-defined Kovats retention index of 1697 on an SE-30 non-polar column [5] makes butyl 4-nitrobenzoate an excellent candidate for use as a retention time marker or system suitability standard in gas chromatography. This quantitative metric allows for the precise calibration and performance verification of GC systems, ensuring reproducible separations across different instruments and laboratories.

Enzymatic and Kinetic Studies Involving Ester Hydrolysis

Research into the substrate specificity of esterases, such as bile-salt-stimulated human milk lipase, utilizes butyl 4-nitrobenzoate to probe the enzyme's hydrophobic binding sites [6]. The butyl chain length provides a specific degree of hydrophobicity that influences the enzyme's binding affinity and catalytic rate, making it a valuable tool for studying the relationship between substrate structure and enzymatic activity. Substitution with a shorter-chain ester would alter these kinetic parameters.

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